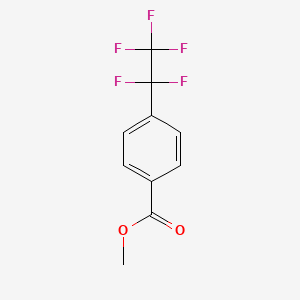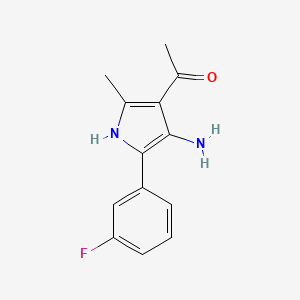
1,4-Dibutoxy-2-chloro-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibutoxy-2-chloro-3-nitrobenzene is an organic compound that belongs to the class of disubstituted benzenes It is characterized by the presence of two butoxy groups, a chlorine atom, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutoxy-2-chloro-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1,4-dibutoxy-2-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibutoxy-2-chloro-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The butoxy groups can be oxidized to form corresponding carbonyl compounds under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, acidic conditions.
Major Products Formed
Reduction: 1,4-Dibutoxy-2-chloro-3-aminobenzene.
Substitution: 1,4-Dibutoxy-2-methoxy-3-nitrobenzene.
Oxidation: 1,4-Dibutoxy-2-chloro-3-nitrobenzaldehyde.
Applications De Recherche Scientifique
1,4-Dibutoxy-2-chloro-3-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Dibutoxy-2-chloro-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the butoxy groups can influence the compound’s solubility and reactivity. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dibutoxy-2-chloro-5-nitrobenzene
- 1,4-Dibutoxy-2-chloro-4-nitrobenzene
- 1,4-Dibutoxy-2-chloro-6-nitrobenzene
Uniqueness
1,4-Dibutoxy-2-chloro-3-nitrobenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and interactions. The presence of both electron-donating butoxy groups and electron-withdrawing nitro and chlorine groups creates a compound with distinct electronic properties, making it valuable for various applications.
Propriétés
Numéro CAS |
71501-43-4 |
|---|---|
Formule moléculaire |
C14H20ClNO4 |
Poids moléculaire |
301.76 g/mol |
Nom IUPAC |
1,4-dibutoxy-2-chloro-3-nitrobenzene |
InChI |
InChI=1S/C14H20ClNO4/c1-3-5-9-19-11-7-8-12(20-10-6-4-2)14(13(11)15)16(17)18/h7-8H,3-6,9-10H2,1-2H3 |
Clé InChI |
MJXACADUQMBDHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C(=C(C=C1)OCCCC)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



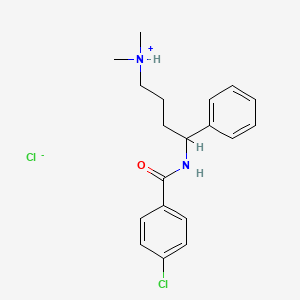
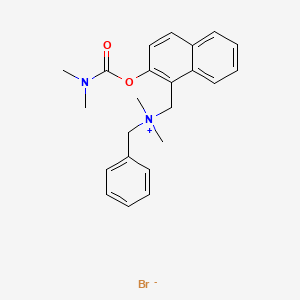
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)
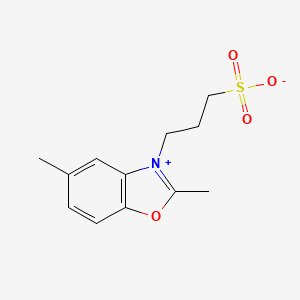


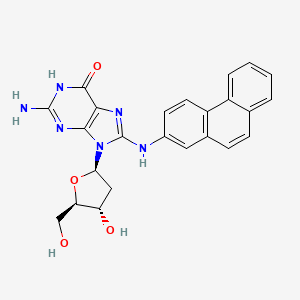
![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)
